molecular formula C7H7BrN2O4S B13691737 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid

Cat. No.: B13691737
M. Wt: 295.11 g/mol
InChI Key: ZVYDZAGLYCCPOW-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid is a pyrimidine derivative featuring a bromine atom at position 5, an ethylsulfonyl (-SO₂Et) group at position 2, and a carboxylic acid (-COOH) moiety at position 3. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance the acidity of the carboxylic acid and influence reactivity in synthetic pathways. Such compounds are valuable intermediates in pharmaceuticals and agrochemicals due to their ability to participate in nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C7H7BrN2O4S

Molecular Weight

295.11 g/mol

IUPAC Name

5-bromo-2-ethylsulfonylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7BrN2O4S/c1-2-15(13,14)7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)

InChI Key

ZVYDZAGLYCCPOW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid typically involves the introduction of the bromine, ethylsulfonyl, and carboxylic acid groups onto the pyrimidine ring. One common method involves the bromination of a pyrimidine precursor followed by sulfonylation and carboxylation reactions.

Industrial Production Methods

Industrial production of 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the ethylsulfonyl group can produce a sulfone derivative .

Scientific Research Applications

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and ethylsulfonyl groups can participate in binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Melting Point Similarity Score* Key Applications/Reactivity
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio (-SMe) C₆H₅BrN₂O₂S 249.08 177°C 0.77 Intermediate for sulfonyl derivatives; used in amide coupling
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid Methylsulfonyl (-SO₂Me) C₆H₅BrN₂O₄S 277.08 Not reported 0.66 Pharmaceutical synthesis; enhanced solubility due to polarity
5-Bromo-2-ethylpyrimidine-4-carboxylic acid Ethyl (-Et) C₇H₇BrN₂O₂ 231.05 Not reported 0.67 Less polar; potential for lipophilic drug design
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid Dimethylamino (-NMe₂) C₇H₈BrN₃O₂ 246.06 Not reported N/A Hydrogen-bonding motifs; kinase inhibitors

*Similarity scores are relative to 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS 30321-94-9) .

Substituent Effects on Reactivity and Properties

  • Electronic Effects :

    • Ethylsulfonyl (-SO₂Et) : Strong electron-withdrawing nature activates the pyrimidine ring for electrophilic substitutions at position 5 (bromine site). Increases carboxylic acid acidity compared to ethyl or methylthio analogs .
    • Methylthio (-SMe) : Electron-donating sulfur atom stabilizes the ring but can be oxidized to sulfone (-SO₂Me), altering reactivity .
    • Ethyl (-Et) : Electron-donating alkyl group reduces ring activation, favoring reactions under harsher conditions .
  • Steric and Solubility Effects :

    • Sulfonyl groups (-SO₂Me/-SO₂Et) enhance water solubility but reduce membrane permeability. Ethyl groups improve lipophilicity, favoring blood-brain barrier penetration .
    • Methylthio derivatives exhibit intermediate polarity, balancing solubility and reactivity .

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